molecular formula C14H14O2 B11891611 1-(3-Methoxyphenoxy)-2-methylbenzene

1-(3-Methoxyphenoxy)-2-methylbenzene

Cat. No.: B11891611
M. Wt: 214.26 g/mol
InChI Key: GTFZCDVIRUQDED-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenoxy)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenoxy)-2-methylbenzene typically involves the reaction of 3-methoxyphenol with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenoxy)-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Methoxyphenoxy)-2-methylbenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenoxy)-2-methylbenzene involves its interaction with specific molecular targets and pathways. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Additionally, the compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methoxyphenoxy)-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-3-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-6-3-4-9-14(11)16-13-8-5-7-12(10-13)15-2/h3-10H,1-2H3

InChI Key

GTFZCDVIRUQDED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)OC

Origin of Product

United States

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